REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Br[C:11]1[CH:17]=[CH:16][C:14](N)=[CH:13][CH:12]=1.C[C:19](C)([O-:21])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:17]2[C:11]([O:21][CH3:19])=[CH:12][CH:13]=[CH:14][CH:16]=2)=[CH:5][CH:4]=1 |f:2.3,4.5.6.7.8|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.149 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.053 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
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Details
|
stirred at 110° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
a reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
washed with salt water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to remove a solvent
|
Type
|
CUSTOM
|
Details
|
followed by separation and purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC2=CC=CC=C2OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |